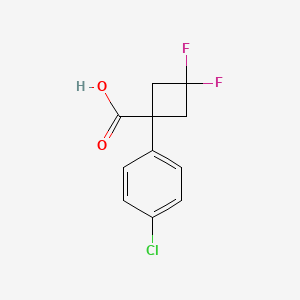
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDC is a cyclobutane carboxylic acid derivative that has been synthesized and studied for its potential use as a pharmaceutical intermediate. It has been found to possess a range of interesting biological properties, including antiviral, antitumor, and anti-inflammatory effects. Due to its unique structure, CDC has attracted significant attention from researchers in various scientific fields.
Applications De Recherche Scientifique
Photochemical Reactivity
Research by Brune et al. (1994) investigated the photochemical reactivity of chloro-substituted carboxylic acids, including those structurally related to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Their study focused on how these compounds behave when exposed to light, particularly looking at the stereospecific cycloaddition to the substituted cyclobutane system, which is a key characteristic of this class of chemicals (Brune et al., 1994).
Synthesis and Molecular Transformation
The work of Schmitz et al. (1985) involved the synthesis and transformation of cyclopropene carboxylic acid, which is relevant to understanding the chemical pathways and synthesis techniques applicable to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Schmitz et al., 1985).
Application in PET Imaging
Research by Shoup and Goodman (1999) explored the use of fluorine-18 labeled analogues of cyclobutane carboxylic acid, like 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, for positron emission tomography (PET). These compounds demonstrate potential for tumor imaging, highlighting an important application in medical diagnostics (Shoup & Goodman, 1999).
Fluorinated Analogue Synthesis
Mykhailiuk et al. (2010) synthesized a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, which is closely related to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Their work contributes to the understanding of how to introduce fluorine atoms into the cyclobutane carboxylic acid structure (Mykhailiuk et al., 2010).
Development of Polymer Materials
Wong et al. (2004) researched the synthesis of novel ester-containing aryl trifluorovinyl ether monomers, leading to the development of perfluorocyclobutane aromatic ether polymers. These polymers, which incorporate structures akin to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, show promise for use in low optical loss waveguide applications, indicating their potential in the field of materials science (Wong et al., 2004).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZUXLWQXSUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
CAS RN |
1190643-85-6 |
Source


|
| Record name | 1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)
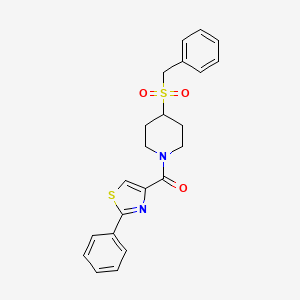
![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
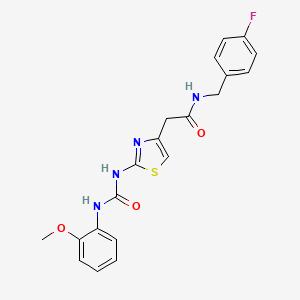
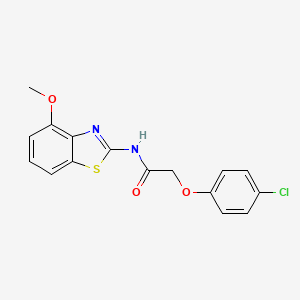
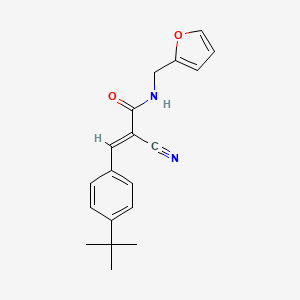
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)

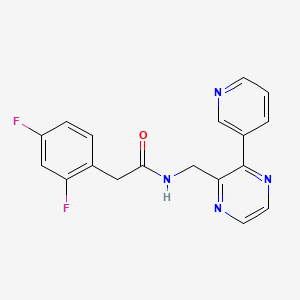
![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)